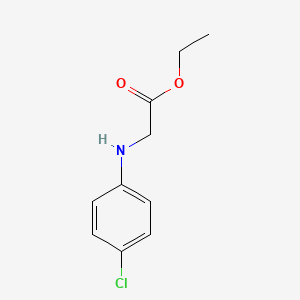
Ethyl N-(4-chlorophenyl)glycinate
Vue d'ensemble
Description
Ethyl N-(4-chlorophenyl)glycinate is a chemical compound with the molecular formula C10H12ClNO2 . It is a white crystalline solid that is widely used in various fields of research and industry, including pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of Ethyl N-(4-chlorophenyl)glycinate involves refluxing 4-Chloroaniline, ethyl chloroacetate, and anhydrous sodium acetate in ethanol for 5 hours . The mixture is then diluted with water and kept in a refrigerator overnight .Molecular Structure Analysis
The molecular weight of Ethyl N-(4-chlorophenyl)glycinate is 213.66 g/mol . The compound has a complexity of 179 and a topological polar surface area of 38.3Ų . The compound is canonicalized and has a covalently-bonded unit count of 1 .Physical And Chemical Properties Analysis
Ethyl N-(4-chlorophenyl)glycinate has a molecular weight of 213.66 and a molecular formula of C10H12ClNO2 . It has a rotatable bond count of 5, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 1 . The compound has an XLogP3 of 2.8 .Applications De Recherche Scientifique
Chemical Recycling and Environmental Impact
Chemical Recycling of Poly(ethylene terephthalate) : Research has explored chemical recycling techniques for poly(ethylene terephthalate) (PET), focusing on recovering pure terephthalic acid monomer through hydrolysis in alkaline or acid environments. This approach underscores the potential for recycling and repurposing materials in a manner that could be analogous to applications for Ethyl N-(4-chlorophenyl)glycinate in recycling or degradation processes (Karayannidis & Achilias, 2007).
Degradation of Chlorinated Phenols : Studies on zero valent iron (ZVI) and iron-based bimetals have shown efficiency in dechlorinating chlorophenols (CPs), toxic industrial chemicals. The relevance of this research lies in potential environmental remediation applications, which could similarly benefit from understanding the reactivity and degradation pathways of compounds like Ethyl N-(4-chlorophenyl)glycinate (Gunawardana, Singhal, & Swedlund, 2011).
Organic Thermoelectric Materials
- Organic Thermoelectric Materials : Poly(3,4-ethylenedioxythiophene) (PEDOT)-based materials have been identified as promising for thermoelectric applications due to their high conductivity and flexibility. This research area may offer insights into the potential utility of Ethyl N-(4-chlorophenyl)glycinate in developing new materials for energy harvesting or thermal management (Yue & Xu, 2012).
Safety And Hazards
Ethyl N-(4-chlorophenyl)glycinate may cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled . It is harmful if swallowed or inhaled . Safety measures include washing hands and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
ethyl 2-(4-chloroanilino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-2-14-10(13)7-12-9-5-3-8(11)4-6-9/h3-6,12H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVVKZDSSWMTGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30307175 | |
| Record name | ETHYL N-(4-CHLOROPHENYL)GLYCINATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30307175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl N-(4-chlorophenyl)glycinate | |
CAS RN |
2521-89-3 | |
| Record name | Glycine, N-(4-chlorophenyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2521-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 190326 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002521893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2521-89-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190326 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ETHYL N-(4-CHLOROPHENYL)GLYCINATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30307175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

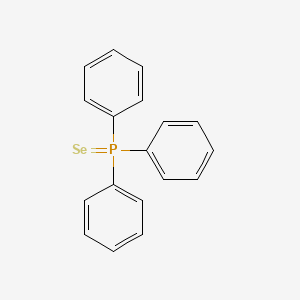
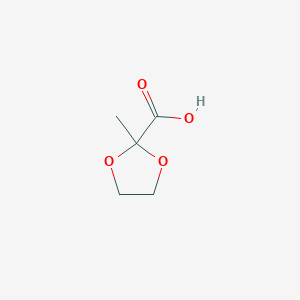

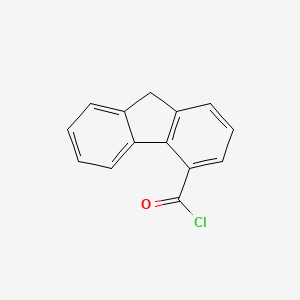




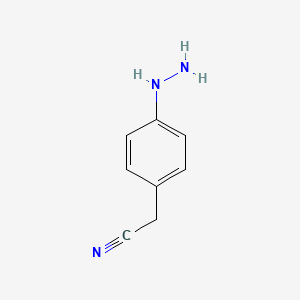
![7-Azabicyclo[4.2.0]oct-3-en-8-one](/img/structure/B1296585.png)

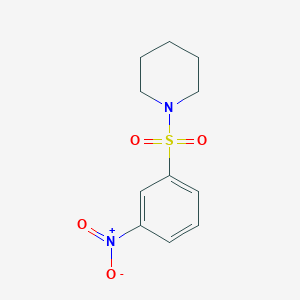
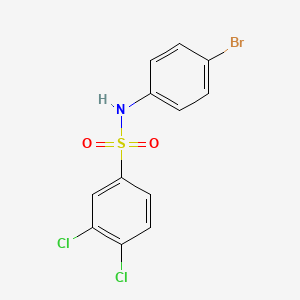
![4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1296592.png)